![molecular formula C25H19FN4O2 B11203355 2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11203355.png)
2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of heterocyclic organic molecules.
- Its chemical structure features a fused benzimidazole and pyrimidine ring system, with a fluorophenyl group and a methylphenylacetamide substituent.
- The compound’s systematic name can be quite a mouthful, so let’s break it down:
- The benzimidazole core consists of a bicyclic system containing two nitrogen atoms.
- The pyrimidine ring is fused to the benzimidazole, creating a unique heterocyclic structure.
- The fluorophenyl group (4-fluorophenyl) is attached to one of the nitrogen atoms in the benzimidazole ring.
- The acetamide group (N-(4-methylphenyl)acetamide) is linked to the other nitrogen atom.
- This compound may have interesting biological properties due to its intricate structure.
Preparation Methods
- The synthesis of this compound involves several steps:
- A three-step reaction sequence is used to conveniently prepare derivatives of the new ring system.
- An atom-economical, one-pot, three-step cascade process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne).
- Starting materials include cyclohexane, cyclohexene, and norbornene β-amino amides.
- Stereochemistry and relative configurations are determined by NMR spectroscopy and X-ray crystallography.
- Enantiomeric starting materials can lead to enantiomeric products with high enantiomeric excess (ee).
- A retro Diels–Alder (RDA) procedure is used to synthesize 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
- This compound’s applications span multiple fields:
Chemistry: It could serve as a building block for designing novel heterocyclic compounds.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigating its potential as a drug candidate or targeting specific diseases.
Industry: It may find use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action remains to be elucidated.
- Researchers would investigate its molecular targets and pathways to understand its effects.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, researchers would compare its structure, properties, and reactivity with related molecules.
- Highlighting its uniqueness would involve discussing specific features not found in other compounds.
Properties
Molecular Formula |
C25H19FN4O2 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H19FN4O2/c1-16-6-12-19(13-7-16)27-23(31)15-29-21-4-2-3-5-22(21)30-24(32)14-20(28-25(29)30)17-8-10-18(26)11-9-17/h2-14H,15H2,1H3,(H,27,31) |
InChI Key |
DCESREZQMBJLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{6-[2-(cyclohexylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B11203286.png)
![N-(2-Methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11203299.png)
![3-Methyl-1-(4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)butan-1-one](/img/structure/B11203301.png)
![3-(4-Bromophenyl)-5-{[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11203309.png)
![N-Ethyl-1-(6-{[(4-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide](/img/structure/B11203313.png)
![N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B11203318.png)
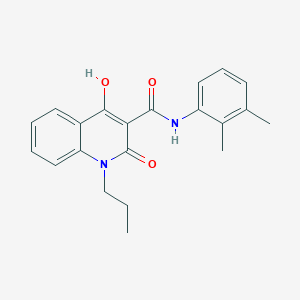
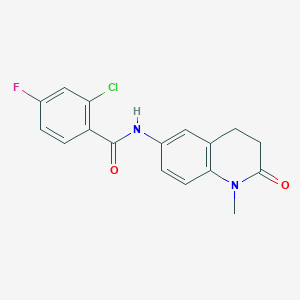
![1-(6-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B11203328.png)
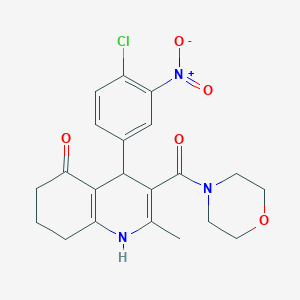
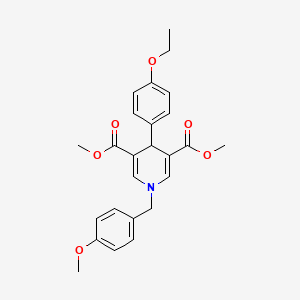
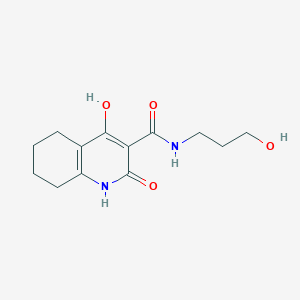
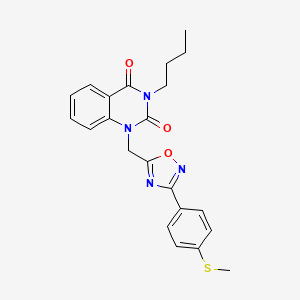
methanone](/img/structure/B11203352.png)
